molecular formula C9H11NO2 B1603056 5-Ethyl-2-methylisonicotinic acid CAS No. 855270-32-5

5-Ethyl-2-methylisonicotinic acid

Cat. No.: B1603056
CAS No.: 855270-32-5
M. Wt: 165.19 g/mol
InChI Key: UXFZPLPHPPIRAG-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylisonicotinic acid is a chemical compound with the molecular formula C9H11NO2 It is a derivative of isonicotinic acid, characterized by the presence of ethyl and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylisonicotinic acid typically involves the alkylation of isonicotinic acid derivatives. One common method is the reaction of 5-ethyl-2-methylpyridine with an oxidizing agent such as nitric acid. This process involves the oxidation of the pyridine derivative to introduce the carboxylic acid group .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine. This method is favored due to its efficiency and scalability. The reaction conditions often involve the use of nitric acid as the oxidizing agent, and the process is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid is commonly used for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon, is used for reduction reactions.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions on the pyridine ring.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

5-Ethyl-2-methylisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylisonicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound, lacking the ethyl and methyl groups.

    Nicotinic Acid:

    2-Methylisonicotinic Acid: Similar structure but without the ethyl group.

Uniqueness

5-Ethyl-2-methylisonicotinic acid is unique due to the presence of both ethyl and methyl groups on the pyridine ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

5-ethyl-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-5-10-6(2)4-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFZPLPHPPIRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628163
Record name 5-Ethyl-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855270-32-5
Record name 5-Ethyl-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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